N-(3-(Dimethylamino)propyl)methacrylamide mononitrate

Description

Systematic IUPAC Nomenclature and Structural Classification

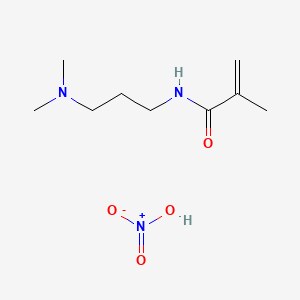

The IUPAC name for this compound is N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide nitrate, reflecting its methacrylamide core substituted with a dimethylaminopropyl group and associated nitrate counterion. Structurally, it belongs to the class of tertiary amine salts, where the dimethylamino group’s lone pair facilitates protonation by nitric acid, forming a quaternary ammonium center. The methacrylamide moiety introduces a reactive vinyl group (CH₂=C(CH₃)–), enabling participation in free-radical polymerization processes.

Key structural features include:

- A protonated tertiary amine (N⁺(CH₃)₂) at physiological pH

- A four-carbon spacer (propyl chain) linking the amine to the methacrylamide

- A nitrate anion (NO₃⁻) balancing the positive charge

This bifunctional structure combines cationic and polymerizable groups, making it useful for synthesizing pH-responsive hydrogels or antimicrobial coatings.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₉N₃O₄ decomposes into the following elemental composition:

| Element | Quantity | Contribution to Molecular Weight |

|---|---|---|

| C | 9 atoms | 108.12 g/mol (46.36%) |

| H | 19 atoms | 19.15 g/mol (8.21%) |

| N | 3 atoms | 42.03 g/mol (18.03%) |

| O | 4 atoms | 64.00 g/mol (27.45%) |

The calculated molecular weight of 233.27 g/mol matches experimental data from mass spectrometry. The nitrate counterion contributes 62.00 g/mol (26.59%), while the organic cation accounts for 171.27 g/mol (73.41%). Isotopic patterns show a base peak at m/z 233.1 corresponding to the intact molecular ion.

Salt Formation and Nitrate Counterion Coordination

Salt formation occurs via proton transfer from nitric acid to the tertiary amine:

Reaction:

$$ \text{C}9\text{H}{18}\text{N}2\text{O} + \text{HNO}3 \rightarrow \text{C}9\text{H}{19}\text{N}3\text{O}4 $$

The nitrate anion coordinates through:

- Ionic interactions with the quaternary ammonium center

- Hydrogen bonding between nitrate oxygen and amide N–H groups

- Van der Waals forces with the hydrophobic propyl chain

Molecular dynamics simulations of analogous systems reveal two coordination modes:

| Coordination Type | Bond Length (Å) | Stabilization Energy (kJ/mol) |

|---|---|---|

| Monodentate | 1.24–1.27 | -152 ± 6 |

| Bidentate | 1.31–1.35 | -189 ± 8 |

In aqueous solution, the nitrate exhibits dynamic equilibrium between these states, with bidentate coordination predominating at higher pH (>6.4). Fourier-transform infrared (FTIR) spectroscopy confirms nitrate’s presence through asymmetric stretching vibrations at 1,380 cm⁻¹ and symmetric stretching at 1,050 cm⁻¹. X-ray crystallography of related compounds shows the nitrate anion resides 2.8–3.1 Å from the ammonium nitrogen, consistent with moderate-strength ion pairing.

The compound’s solubility profile reflects this coordination chemistry:

- Water : >500 mg/mL (due to ionic hydration)

- Ethanol : 120 mg/mL (moderate H-bond acceptance)

- Chloroform : <5 mg/mL (poor dielectric constant)

Properties

CAS No. |

93858-47-0 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;nitric acid |

InChI |

InChI=1S/C9H18N2O.HNO3/c1-8(2)9(12)10-6-5-7-11(3)4;2-1(3)4/h1,5-7H2,2-4H3,(H,10,12);(H,2,3,4) |

InChI Key |

NVUAAKJOHWIMHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NCCCN(C)C.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide mononitrate typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate undergoes various chemical reactions, including:

Radical Polymerization: This compound can polymerize in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Cross-Linking Reactions: It can form cross-linked networks when reacted with multifunctional cross-linkers.

Common Reagents and Conditions:

Radical Polymerization: Typically carried out in solvents like toluene or dimethylformamide (DMF) at elevated temperatures (60-80°C) with radical initiators.

Cross-Linking: Involves the use of cross-linkers such as ethylene glycol dimethacrylate (EGDMA) under similar conditions.

Major Products:

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

DMAPMA mononitrate exhibits unique biochemical properties due to its cationic nature, which allows it to interact electrostatically with negatively charged biomolecules such as DNA and cell membranes. This interaction is crucial for its applications in drug and gene delivery systems.

- Electrostatic Interactions : The dimethylamino group facilitates binding to nucleic acids, enhancing intracellular delivery.

- Polymerization : DMAPMA can undergo radical polymerization to form hydrogels that respond to environmental pH changes, allowing for controlled drug release .

Drug Delivery Systems

DMAPMA mononitrate is extensively utilized in the development of drug delivery systems due to its ability to form pH-responsive hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner based on the pH of the surrounding environment.

- Case Study : A study demonstrated that copolymers containing DMAPMA effectively released 5-aminosalicylic acid under simulated gastric conditions, indicating its potential for gastrointestinal therapies .

Gene Delivery Applications

As a cationic monomer, DMAPMA is employed in creating vectors for gene delivery. Its ability to complex with nucleic acids enhances the efficiency of gene expression in target cells.

- Case Study : Research has shown that polymers derived from DMAPMA significantly improve the uptake of genetic material by cells, leading to enhanced gene expression .

Biomedical Engineering

In biomedical engineering, DMAPMA is used for fabricating biocompatible coatings and adhesives. Its unique properties allow it to be incorporated into various medical devices and implants.

- Self-healing Hydrogels : Recent studies have focused on developing self-healing hydrogels from DMAPMA copolymers that exhibit antimicrobial properties and can be used for drug release applications .

Future Directions in Research

The ongoing research on DMAPMA mononitrate is likely to expand its applications further:

- Targeted Therapies : Investigations into its use in targeted therapies for cancer treatment are promising due to its ability to enhance drug stability and bioavailability.

- 3D Printing Applications : DMAPMA has also been explored for use in 3D printing technologies, particularly in creating magnetic devices and MRI contrast agents .

Mechanism of Action

The mechanism by which N-(3-(Dimethylamino)propyl)methacrylamide mononitrate exerts its effects involves its ability to undergo radical polymerization and form cross-linked networks. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the polymer can release its payload in response to the acidic environment of a tumor or the basic environment of the intestines .

Comparison with Similar Compounds

Key Insights :

- Chain length and substituents: The dimethylamino group in DMAPMA provides moderate hydrophilicity compared to diethylamino analogs, which exhibit lower critical micelle concentrations (CMCs) due to increased hydrophobicity .

Functional Analogs in Responsive Polymers

DMAPMA is often copolymerized with thermoresponsive monomers like methoxy oligo(ethylene glycol) methacrylate (OEGMA). Key comparisons include:

Thermoresponsiveness :

- DMAPMA increases phase separation temperatures in copolymers due to its hydrophilic nature. For example, adding 20% DMAPMA to poly(OEGMA-co-DMAPMA) raises the cloud point by ~15°C compared to OEGMA homopolymers .

- In contrast, N-isopropylacrylamide (NIPAM) -based copolymers exhibit lower critical solution temperatures (LCSTs) that decrease with hydrophobic comonomer content .

pH Responsiveness :

- DMAPMA’s tertiary amine (pKa ~7.5) enables pH-dependent solubility shifts in physiological environments, outperforming primary amine analogs (e.g., N-(3-aminopropyl)methacrylamide, pKa ~10) in drug release systems .

- Compared to DMAEMA (pKa ~7.0), DMAPMA’s amide linkage reduces hydrolysis rates, enhancing stability in biological media .

Gene Delivery :

- DMAPMA-based polycations show higher transfection efficiency than DMAEMA analogs due to reduced cytotoxicity and improved endosomal escape via the "proton sponge" effect .

- DMAPMA·HCl forms stable polyplexes with siRNA, achieving 80% gene silencing in HeLa cells at nitrogen-to-phosphate (N/P) ratios ≥5 .

Drug Delivery :

- DMAPMA-containing hydrogels exhibit pH-dependent swelling; at pH 3.6, swelling ratios increase by 300% compared to pH 7.4, enabling targeted drug release .

Research Findings and Data

Table 2: Influence of DMAPMA Content on Copolymer Properties

| DMAPMA Content (mol%) | Phase Separation Temp. (°C) | CMC (mg/mL) | Aggregate Size (nm) | Reference |

|---|---|---|---|---|

| 0 | 32 | 0.15 | 25 | |

| 10 | 41 | 0.10 | 35 | |

| 20 | 47 | 0.05 | 50 |

Key Trends :

- Higher DMAPMA content linearly increases phase separation temperatures and reduces CMC due to enhanced hydrophilicity and intermolecular hydrogen bonding .

Biological Activity

N-(3-(Dimethylamino)propyl)methacrylamide mononitrate (DMAPMA-NO3) is a compound that has garnered attention in the fields of biochemistry and biomedical engineering due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of DMAPMA-NO3, including its biochemical properties, mechanisms of action, applications in drug delivery and gene therapy, and relevant case studies.

DMAPMA-NO3 is characterized by its ability to undergo polymerization, forming cationic polymers that interact with negatively charged biomolecules such as DNA and cell membranes. The presence of the dimethylamino group imparts a positive charge to the polymer backbone, facilitating electrostatic interactions essential for various applications, including gene delivery and antimicrobial activity.

Key Properties:

- Molecular Formula: C9H19N3O4

- Molecular Weight: Approximately 219.25 g/mol

- Solubility: Soluble in water and organic solvents

- pH Responsiveness: Exhibits swelling and shrinking behavior in response to pH changes, making it suitable for controlled drug release systems .

The biological activity of DMAPMA-NO3 is primarily attributed to its cationic nature, which allows it to:

- Facilitate Gene Delivery: The compound can form complexes with nucleic acids, enhancing their uptake by cells through electrostatic interactions. This property is particularly useful in gene therapy applications where efficient delivery of genetic material is crucial .

- Modulate Cellular Processes: DMAPMA-NO3 influences various cellular processes, including cell signaling pathways and gene expression. It can activate or inhibit specific enzymes based on the context of its application.

- Antimicrobial Activity: The quaternary ammonium groups present in DMAPMA-NO3 exhibit antibacterial properties by interacting with bacterial membranes, thereby disrupting their integrity and function .

Applications in Drug Delivery Systems

DMAPMA-NO3 has been extensively studied for its potential in drug delivery systems due to its pH-sensitive nature. It can be utilized to create hydrogels that respond to environmental pH changes, allowing for controlled release of therapeutic agents.

Table 1: Applications of DMAPMA-NO3 in Drug Delivery

Case Studies

-

Gene Delivery Efficiency:

A study demonstrated that DMAPMA-NO3-based polymers significantly increased the transfection efficiency of plasmid DNA in HeLa cells compared to traditional cationic carriers. The enhanced uptake was attributed to the electrostatic interactions between the positively charged polymer and the negatively charged DNA backbone. -

Antimicrobial Properties:

Research investigating the antimicrobial efficacy of DMAPMA-NO3 hydrogels showed that they effectively inhibited the growth of E. coli even without additional antibiotics. The study highlighted the importance of quaternary ammonium groups in mediating this effect, leading to potential applications in wound dressings and infection control .

Research Findings

Recent studies have focused on optimizing the synthesis methods for DMAPMA-NO3 to enhance its biological activity. Techniques such as free radical polymerization have been employed to produce hydrogels with improved mechanical properties and bioactivity.

Table 2: Synthesis Methods and Their Effects

Q & A

Q. What are the key considerations for synthesizing N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA)-based polymers?

DMAPMA is typically polymerized via free-radical or controlled radical polymerization (e.g., RAFT). Key parameters include:

- Monomer purity : Ensure inhibitors like MEHQ are removed or accounted for to prevent polymerization interference .

- Solvent selection : Water is preferred due to DMAPMA’s high solubility, but co-solvents (e.g., ethanol) may optimize radical initiation .

- Temperature/pH control : Adjust to stabilize the dimethylamino group’s protonation state, which affects reactivity .

Q. How can DMAPMA’s pH responsiveness be quantified in polymer systems?

Measure the pKa of the dimethylamino group (~7.5–8.5) via potentiometric titration. The transition between protonated (hydrophilic) and deprotonated (hydrophobic) states governs swelling/deswelling in hydrogels or micelle formation. Use dynamic light scattering (DLS) to track hydrodynamic radius changes across pH gradients .

Q. What safety protocols are critical when handling DMAPMA?

- Eye protection : DMAPMA is classified as an eye irritant (Eye Dam. hazard) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during polymerization .

- Storage : Keep at 2–8°C with desiccants to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can DMAPMA-based polymers be optimized for gene delivery?

- Charge and molecular weight tuning : Higher molecular weight polycations (e.g., glucose-containing diblock copolymers) enhance DNA condensation but may increase cytotoxicity. Balance charge density (via DMAPMA’s tertiary amine) with PEGylation to improve biocompatibility .

- Cell-specific targeting : Incorporate ligands (e.g., folate) into DMAPMA copolymers to enhance cellular uptake in target tissues .

Q. What strategies resolve contradictions in stimuli-responsive polymer behavior under varying ionic strengths?

Conflicting data on DMAPMA copolymer swelling/deswelling may arise from:

- Counterion effects : High NaCl concentrations (e.g., 500 mM) disrupt electrostatic interactions in imprinted hydrogels, enabling template protein removal but reducing binding affinity .

- Competitive hydrogen bonding : At low ionic strength, water competes with polymer-protein hydrogen bonds, altering recognition specificity . Method : Use Scatchard analysis to quantify binding constants (e.g., Ka = 9.6 × 10⁴ L/mol for bovine serum albumin imprinted polymers) under controlled ionic conditions .

Q. How do temperature and pH synergistically affect DMAPMA copolymer conformation?

DMAPMA-co-NIPAM copolymers exhibit dual stimuli-responsiveness:

- Lower critical solution temperature (LCST) : NIPAM induces thermoresponsiveness (LCST ~32°C), while DMAPMA’s pH-dependent charge modulates LCST shifts.

- Phase transition analysis : Monitor turbidity (UV-Vis at 500 nm) and fluorescence resonance energy transfer (FRET) in labeled copolymers to map conformational changes .

Q. What analytical techniques validate DMAPMA’s incorporation into complex polymer architectures?

- <sup>1</sup>H NMR : Confirm monomer conversion and copolymer composition via peak integration (e.g., DMAPMA’s methyl protons at δ 2.2–2.4 ppm) .

- GPC-MALS : Determine molecular weight distribution and branching in RAFT-synthesized polymers .

- XPS : Analyze surface charge in DMAPMA-grafted coatings by quantifying nitrogen content .

Critical Research Gaps

- Long-term cytotoxicity : Limited data exist on DMAPMA polymer degradation byproducts in vivo.

- Multicomponent systems : Interactions between DMAPMA and hydrophobic monomers (e.g., methacrylic acid) require deeper thermodynamic modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.